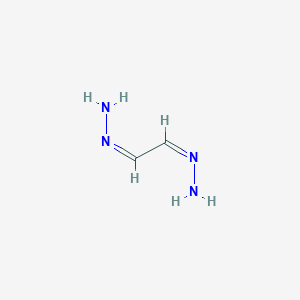
(1E,2E)-1,2-Dihydrazonoethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,2E)-1,2-Dihydrazonoethane is an organic compound characterized by the presence of two hydrazone groups It is a derivative of ethane where the hydrogen atoms are replaced by hydrazone groups, resulting in a molecule with the formula C2H6N4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (1E,2E)-1,2-Dihydrazonoethane can be synthesized through the condensation reaction of hydrazine hydrate with an appropriate aldehyde or ketone. One common method involves the reaction of hydrazine hydrate with 2-(imidazol-1-yl)-1-phenylethanone under controlled conditions. The reaction typically occurs in an alcoholic solution, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solvent-free conditions can enhance the efficiency and yield of the synthesis. Catalysts such as [Et3NH][HSO4] have been employed to facilitate the reaction under mild conditions, resulting in high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: (1E,2E)-1,2-Dihydrazonoethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines.
Reduction: Reduction reactions can convert the hydrazone groups to amine groups.
Substitution: The hydrazone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Formation of azines.
Reduction: Formation of ethane derivatives with amine groups.
Substitution: Formation of substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
(1E,2E)-1,2-Dihydrazonoethane has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (1E,2E)-1,2-Dihydrazonoethane involves its interaction with molecular targets through its hydrazone groups. These groups can form coordination bonds with metal ions, leading to the formation of stable complexes. The compound can also participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- (1E,2E)-Dibenzylidenehydrazine
- (1E,2E)-1,2-Bis(2-(1H-imidazol-1-yl)-1-phenylethylidene)hydrazine
- Thiosemicarbazones
Comparison: (1E,2E)-1,2-Dihydrazonoethane is unique due to its simple structure and the presence of two hydrazone groups, which confer distinct chemical reactivity. Compared to (1E,2E)-Dibenzylidenehydrazine, it has a simpler backbone, making it more versatile in synthetic applications. Thiosemicarbazones, on the other hand, have additional sulfur atoms, which can enhance their coordination properties but also introduce complexity in their synthesis and handling .
Eigenschaften
CAS-Nummer |
29923-65-7 |
|---|---|
Molekularformel |
C2H6N4 |
Molekulargewicht |
86.10 g/mol |
IUPAC-Name |
(Z)-[(2Z)-2-hydrazinylideneethylidene]hydrazine |
InChI |
InChI=1S/C2H6N4/c3-5-1-2-6-4/h1-2H,3-4H2/b5-1-,6-2- |
InChI-Schlüssel |
YEIYMELXENLJSN-IOBHVTPZSA-N |
Isomerische SMILES |
C(=N\N)\C=N/N |
Kanonische SMILES |
C(=NN)C=NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


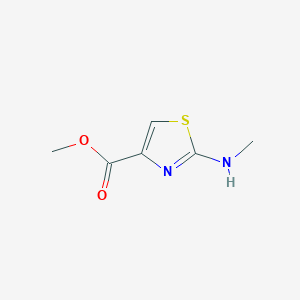

![1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B13650301.png)
![17-(7-Hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13650306.png)

![8-Bromopyrido[4,3-d]pyrimidine](/img/structure/B13650319.png)
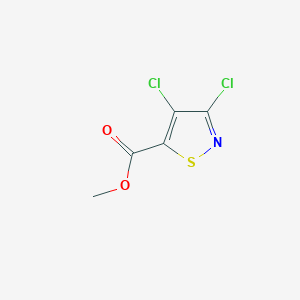
![Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13650325.png)

![1-[6-(Propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid](/img/structure/B13650339.png)
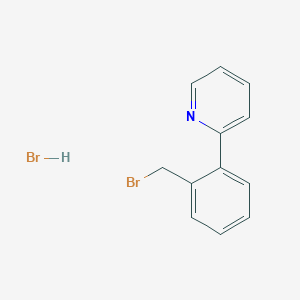

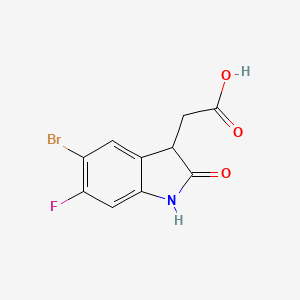
![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-{2-[2-(2-iodoacetamido)ethoxy]ethoxy}ethyl)pentanamide](/img/structure/B13650374.png)
